Cas no 1351569-70-4 (tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate)

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The 1,2-dihydroxyethyl moiety offers additional reactivity, enabling further derivatization or participation in stereoselective transformations. This compound is commonly employed in pharmaceutical and agrochemical research, where its balanced hydrophilicity and lipophilicity contribute to improved solubility and bioavailability in target molecules. Its well-defined stereochemistry also makes it useful for chiral synthesis applications. The compound is typically handled under inert conditions to preserve its reactive hydroxyl groups.
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate structure
1351569-70-4 structure
Product name:tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
CAS No:1351569-70-4
MF:C12H23NO4
MW:245.315324068069
CID:5857553
PubChem ID:57105403

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 4-(1,2-dihydroxyethyl)-, 1,1-dimethylethyl ester
    • 1351569-70-4
    • SCHEMBL1693087
    • EN300-1272364
    • Inchi: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3
    • InChI Key: XBRNVLVBOVOMLS-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(C(O)CO)CC1

Computed Properties

  • Exact Mass: 245.16270821g/mol
  • Monoisotopic Mass: 245.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70Ų
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.139±0.06 g/cm3(Predicted)
  • Boiling Point: 382.3±12.0 °C(Predicted)
  • pka: 14.20±0.20(Predicted)

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1272364-0.1g
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
0.1g
$257.0 2023-05-25
Enamine
EN300-1272364-2.5g
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
2.5g
$1454.0 2023-05-25
Enamine
EN300-1272364-1.0g
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
1g
$743.0 2023-05-25
Enamine
EN300-1272364-5000mg
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95.0%
5000mg
$2152.0 2023-10-02
Enamine
EN300-1272364-100mg
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95.0%
100mg
$257.0 2023-10-02
Enamine
EN300-1272364-500mg
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95.0%
500mg
$579.0 2023-10-02
1PlusChem
1P02850R-250mg
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
250mg
$516.00 2023-12-22
1PlusChem
1P02850R-5g
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
5g
$2722.00 2023-12-22
1PlusChem
1P02850R-100mg
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
100mg
$369.00 2023-12-22
1PlusChem
1P02850R-10g
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
1351569-70-4 95%
10g
$4006.00 2023-12-22

Additional information on tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

Introduction to Tert-Butyl 4-(1,2-Dihydroxyethyl)piperidine-1-Carboxylate (CAS No. 1351569-70-4)

Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate, with the CAS number 1351569-70-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a tert-butyl group, a 4-(1,2-dihydroxyethyl) side chain, and a piperidine ring, each contributing to its unique chemical properties and biological interactions.

The tert-butyl group, a branched alkyl group with three methyl substituents attached to a central carbon atom, enhances the lipophilicity of the molecule. This feature is particularly important in drug design, as it can influence the compound's ability to cross biological membranes and reach its target site of action. The presence of the tert-butyl group also contributes to steric hindrance, which can modulate the binding affinity and selectivity of the molecule towards its biological targets.

The 4-(1,2-dihydroxyethyl) side chain introduces two hydroxyl groups into the molecule. These hydroxyl groups can participate in hydrogen bonding interactions, both with other molecules and within the same molecule. This capability is crucial for stabilizing the three-dimensional structure of the compound and for facilitating its binding to biological targets. Additionally, the hydroxyl groups can influence the solubility and metabolic stability of the molecule, making them important factors in drug development.

The piperidine ring itself is a common structural motif in many bioactive compounds. It provides a basic nitrogen atom that can form hydrogen bonds and coordinate with various biological targets. Piperidine derivatives have been widely studied for their potential applications in treating a range of diseases, including neurological disorders, infectious diseases, and cancer. The combination of these structural elements in Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate makes it a promising candidate for further investigation in pharmaceutical research.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets more accurately. These studies have shown that Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate can interact with various enzymes and receptors, suggesting multiple potential therapeutic applications. For instance, preliminary studies have indicated that this compound may have inhibitory effects on certain kinases and proteases, which are key targets in cancer therapy.

In addition to its potential therapeutic applications, Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate has also been explored as a building block for more complex drug candidates. Its unique structural features make it a versatile scaffold that can be modified to enhance specific properties such as solubility, bioavailability, and metabolic stability. By incorporating different substituents or functional groups into this scaffold, researchers can generate novel compounds with tailored biological activities.

The synthesis of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the desired molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and purity.

Quality control and analytical methods are essential for ensuring the consistency and reliability of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate for pharmaceutical applications. Techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis) have been used to confirm the identity and purity of the compound. Additionally, stability studies under various conditions have been conducted to assess its shelf life and storage requirements.

The pharmacokinetic properties of Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate are another area of interest in drug development. Studies have shown that this compound exhibits moderate oral bioavailability and rapid absorption after administration. Its metabolic pathways have been investigated using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites and understand how the body processes the compound.

In conclusion, Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate (CAS No. 1351569-70-4) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing new drug candidates with diverse therapeutic applications. Advances in computational chemistry, synthetic methodologies, and analytical techniques continue to enhance our understanding of this compound's properties and its potential in medicine.

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